Hemiasterlin

Tubulin Binding Mechanism of Action Vinca Domain

Procure high-purity (≥98%) hemiasterlin for ADC payload development requiring broader therapeutic index vs auristatins (MTD 15 mg/kg vs 3 mg/kg). Poor P-gp substrate retains activity in MDR+ models where taxanes/vinblastine fail. Inhibits dolastatin-10 binding competitively (Kᵢ=2.0 µM) and vinblastine noncompetitively (Kᵢ=7.0 µM); forms distinct 40 nm ring aggregates. Essential for Vinca-domain mapping and SAR of A-segment aromatic substitutions. Standard B2B shipping; R&D use only.

Molecular Formula C30H46N4O4
Molecular Weight 526.7 g/mol
CAS No. 157207-90-4
Cat. No. B1673049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemiasterlin
CAS157207-90-4
SynonymsHemiasterlin;  NSC695242;  Milnamide B;  (-)-Hemiasterlin;  NSC-695242;  NSC 695242; 
Molecular FormulaC30H46N4O4
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CN(C2=CC=CC=C21)C)NC
InChIInChI=1S/C30H46N4O4/c1-18(2)23(16-19(3)28(37)38)34(11)27(36)25(29(4,5)6)32-26(35)24(31-9)30(7,8)21-17-33(10)22-15-13-12-14-20(21)22/h12-18,23-25,31H,1-11H3,(H,32,35)(H,37,38)/b19-16+/t23-,24-,25-/m1/s1
InChIKeyKQODQNJLJQHFQV-MKWZWQCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hemiasterlin CAS 157207-90-4 Procurement Guide: Potency, Tubulin Binding, and ADC Payload Differentiation


Hemiasterlin (CAS 157207-90-4) is a sponge-derived antimitotic tripeptide that acts as a potent inhibitor of tubulin polymerization, binding to the Vinca-peptide site on β-tubulin [1]. It exhibits sub-nanomolar to low nanomolar cytotoxicity across a range of human cancer cell lines and has been extensively characterized for its tubulin-binding mechanism and structure-activity relationships [2]. Hemiasterlin and its synthetic analogs are of significant interest as cytotoxic payloads for antibody-drug conjugates (ADCs) due to their high potency and distinct resistance profile compared to other tubulin-binding agents [3].

Why Hemiasterlin (CAS 157207-90-4) Cannot Be Replaced by Dolastatins or Cryptophycins: Key Differentiators


Hemiasterlin is a tripeptide that binds competitively with dolastatin 10 to the Vinca domain of tubulin, yet it induces a distinct tubulin aggregation morphology that does not involve turbidity development or the formation of tight coils in the presence of microtubule-associated proteins, unlike dolastatin 10 [1]. Furthermore, while equipotent with cryptophycin 1 in tubulin polymerization assays, hemiasterlin forms less stable tubulin rings, a property that may influence its in vivo pharmacokinetics and ADC payload release kinetics [2]. Synthetic analogs such as taltobulin (HTI-286) have been specifically optimized to circumvent P-glycoprotein-mediated resistance, a feature not inherent to the natural hemiasterlin scaffold, underscoring the critical importance of precise molecular identity for achieving desired therapeutic indices [3].

Hemiasterlin (CAS 157207-90-4) vs. Comparators: Quantitative Differentiation in Tubulin Binding, Cytotoxicity, and Resistance


Competitive Binding Affinity for Dolastatin 10 Site on Tubulin

Hemiasterlin competitively inhibits the binding of dolastatin 10 to tubulin with an apparent Ki of 2.0 µM, while noncompetitively inhibiting vinblastine binding with a Ki of 7.0 µM [1]. This demonstrates that hemiasterlin and dolastatin 10 share an overlapping binding site, but hemiasterlin's distinct interaction profile may allow for differential modulation of microtubule dynamics.

Tubulin Binding Mechanism of Action Vinca Domain

Tubulin Polymerization Inhibition: Hemiasterlin vs. Dolastatin 15 and Cryptophycin 1

In a comparative tubulin polymerization assay, hemiasterlin, hemiasterlin A, and hemiasterlin C were found to be more potent than dolastatin 15 and equipotent with cryptophycin 1, but somewhat less potent than dolastatin 10 [1]. This positions the hemiasterlin scaffold as having a distinct potency window relative to other Vinca-site binders.

Tubulin Polymerization Antimitotic Activity Natural Product Comparison

P-Glycoprotein Interaction: Synthetic Hemiasterlin Analog HTI-286 vs. Taxanes and Vinca Alkaloids

The synthetic hemiasterlin analog HTI-286 (taltobulin) demonstrates substantially reduced interaction with the multidrug resistance protein P-glycoprotein compared to clinically used antimicrotubule agents such as paclitaxel, docetaxel, vinorelbine, and vinblastine [1]. This property enables HTI-286 to retain potent activity against P-glycoprotein-overexpressing tumor cell lines and xenografts, where taxanes and vinca alkaloids are ineffective [2].

Multidrug Resistance P-glycoprotein ADC Payload Design

Tubulin Ring Stability: Hemiasterlin vs. Cryptophycin 1

Fluorescence correlation spectroscopy studies reveal that cryptophycin-1-tubulin rings are the most stable, persisting even at tubulin concentrations as low as 1 nM, whereas hemiasterlin-tubulin rings are the least stable, depolymerizing even at relatively high concentrations (100 nM) [1]. This differential stability may impact the duration of microtubule disruption and the bystander effect of released payloads in ADC applications.

Tubulin Oligomerization Pharmacodynamics ADC Payload Release

ADC Payload Tolerability: Hemiasterlin- vs. Auristatin-Based ADCs

In a comparative toxicology study in cynomolgus monkeys, Zymelink hemiasterlin and auristatin ADCs were tolerated at 5-6 fold higher doses compared to an MMAE (monomethyl auristatin E) ADC, for which the maximum tolerated dose (MTD) was only 3 mg/kg due to severe neutropenia [1]. This suggests a potentially wider therapeutic window for hemiasterlin-based ADC payloads.

Antibody-Drug Conjugate Maximum Tolerated Dose Preclinical Toxicology

Hemiasterlin (CAS 157207-90-4): High-Impact Applications in ADC Payload Design and Resistant Cancer Models


Development of Next-Generation Antibody-Drug Conjugates (ADCs) with Improved Therapeutic Index

The favorable tolerability profile of hemiasterlin-based ADCs in non-human primates, with a 5-6 fold higher MTD compared to MMAE ADCs [1], makes hemiasterlin and its analogs (e.g., HTI-286, SC209) prime candidates for ADC payloads targeting solid tumors. The reduced P-gp liability further enhances their utility against multidrug-resistant cancers [2].

Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Cancer Chemotherapy

Synthetic hemiasterlin analogs like HTI-286 have been specifically validated to circumvent P-gp-mediated resistance in vitro and in vivo, maintaining potency against tumors that are refractory to taxanes and vinca alkaloids [2]. This makes hemiasterlin derivatives valuable tools for investigating resistance mechanisms and developing new therapies for resistant cancer populations.

Mechanistic Studies of Tubulin Dynamics and Mitotic Arrest

Hemiasterlin's unique tubulin-binding properties, including competitive inhibition of dolastatin 10 binding (Ki = 2.0 µM) and induction of distinct ring-like oligomers with low stability, provide a powerful tool for dissecting the Vinca domain's role in microtubule dynamics and mitotic spindle formation [3][4]. This is critical for fundamental cell biology research and for screening novel antimitotic agents.

Targeted Cancer Therapeutics for Hepatic and Prostate Malignancies

The synthetic hemiasterlin analog taltobulin (HTI-286) has demonstrated significant in vivo efficacy against human hepatic and prostate cancer xenografts, including models resistant to standard-of-care agents [5]. This evidence supports the procurement of hemiasterlin-based compounds for preclinical development programs focused on liver and prostate cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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